6-Chloro-5-(2-chloroethyl)indolin-2-one

Catalog No.
S1483817
CAS No.
118289-55-7
M.F
C10H9Cl2NO
M. Wt
230.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Chloro-5-(2-chloroethyl)indolin-2-one

CAS Number

118289-55-7

Product Name

6-Chloro-5-(2-chloroethyl)indolin-2-one

IUPAC Name

6-chloro-5-(2-chloroethyl)-1,3-dihydroindol-2-one

Molecular Formula

C10H9Cl2NO

Molecular Weight

230.09 g/mol

InChI

InChI=1S/C10H9Cl2NO/c11-2-1-6-3-7-4-10(14)13-9(7)5-8(6)12/h3,5H,1-2,4H2,(H,13,14)

InChI Key

ZTQQXEPZEYIVDK-UHFFFAOYSA-N

SMILES

C1C2=CC(=C(C=C2NC1=O)Cl)CCCl

Synonyms

6-Chloro-5-(2-chloroethyl)-1,3-dihydro-2H-indol-2-one; 5-(2-Chloroethyl)-6-chlorooxindole; 6-Chloro-5-(2-chloroethyl)indolin-2-one;

Canonical SMILES

C1C2=CC(=C(C=C2NC1=O)Cl)CCCl
  • Emerging compound: This compound may be a relatively new discovery, and research on its potential applications is still ongoing.
  • Proprietary information: Some research involving this compound might be proprietary and not publicly disclosed due to intellectual property protection.

Available Information:

  • Chemical databases: Resources like PubChem () and Sigma-Aldrich () provide basic information about the compound, including its chemical structure, properties, and CAS number.
  • Limited research mentions: A few sources mention 6-Chloro-5-(2-chloroethyl)indolin-2-one in the context of chemical synthesis or analytical methods. However, these sources do not delve into specific research applications.

6-Chloro-5-(2-chloroethyl)indolin-2-one is a chemical compound with the molecular formula C10H9Cl2NOC_{10}H_9Cl_2NO and a molecular weight of 230.09 g/mol. It is categorized as an indolinone derivative, which features an indole structure with an additional chloroethyl group. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry, particularly in the development of anticancer agents .

The chemical reactivity of 6-Chloro-5-(2-chloroethyl)indolin-2-one primarily involves electrophilic aromatic substitution reactions due to the presence of electron-withdrawing chlorine atoms. It can undergo nucleophilic substitutions where the chloroethyl group can be replaced by various nucleophiles, leading to a range of derivatives. Additionally, it can participate in cyclization reactions that form more complex structures, enhancing its pharmacological profile .

Research indicates that 6-Chloro-5-(2-chloroethyl)indolin-2-one exhibits significant biological activity, particularly as an anticancer agent. Studies have shown that it possesses anti-proliferative properties against various cancer cell lines, making it a candidate for further investigation in cancer therapy . The compound has also been identified as a potential inhibitor of certain cytochrome P450 enzymes, which are crucial for drug metabolism, suggesting implications for drug-drug interactions .

Several synthesis methods have been reported for 6-Chloro-5-(2-chloroethyl)indolin-2-one:

  • Conventional Synthesis: This involves the reaction of 5-indolinone with chloroethyl chloride in the presence of a base, typically yielding the desired product through nucleophilic substitution.
  • Lewis Acid-Mediated Synthesis: A novel method utilizes Lewis acids to facilitate selective reactions that enhance yield and purity, providing an efficient route for synthesizing this compound from precursor ketones .
  • Biphenyl Derivation: Recent studies have explored synthesizing derivatives through biphenyl compounds, leveraging their structural similarities to create a library of indolinone derivatives with varying biological activities .

6-Chloro-5-(2-chloroethyl)indolin-2-one is primarily investigated for its applications in:

  • Anticancer Drug Development: Due to its anti-proliferative effects, it is being studied as a potential treatment for various cancers.
  • Pharmaceutical Research: Its interactions with cytochrome P450 enzymes make it relevant in drug metabolism studies and the development of safer medications .

Interaction studies have shown that 6-Chloro-5-(2-chloroethyl)indolin-2-one can inhibit specific cytochrome P450 enzymes such as CYP1A2 and CYP2D6. This inhibition suggests that the compound may affect the metabolism of co-administered drugs, necessitating careful consideration in therapeutic contexts . Furthermore, its structural characteristics allow it to interact with various biological targets, enhancing its potential as a multi-target therapeutic agent.

Similar Compounds: Comparison with Other Compounds

Several compounds share structural similarities with 6-Chloro-5-(2-chloroethyl)indolin-2-one, which can provide insights into its uniqueness and potential applications:

Compound NameSimilarityNotable Features
5-(2-Chloroethyl)indolin-2-one0.96Lacks additional chlorine at position 6
(Z)-5-Chloro-3-((3,5-dimethyl-1H-pyrrol-2-yl)methylene)indolin-2-one0.83Contains a pyrrole moiety enhancing biological activity
5-Bromoindolin-2-one0.82Bromine substituent may alter reactivity and activity
6-Bromo-5-(2-chloroethyl)indolin-2-one0.81Similar structure but with bromine instead of chlorine

The unique combination of the chloroethyl and chloro substituents in 6-Chloro-5-(2-chloroethyl)indolin-2-one enhances its solubility and bioavailability compared to similar compounds, making it a subject of interest in pharmacological research .

The compound emerged as a key intermediate during the development of ziprasidone, a serotonin-dopamine antagonist used for schizophrenia and bipolar disorder. Early synthesis routes involved multi-step processes with hazardous intermediates, prompting the development of optimized methods. A breakthrough one-pot synthesis was reported in 2009, eliminating the need for isolating toxic precursors by employing sodium borohydride and triethylsilyl hydride. This method improved safety and scalability, underscoring its importance in pharmaceutical manufacturing.

Key Historical Milestones

YearDevelopmentReference
2003Initial synthesis route involving bis-dialkylation and decarboxylative hydrolysis
2009One-pot synthesis optimized for safety and yield
2016NIH screening of derivatives for anti-proliferative activity

Structural Significance of Indolin-2-one Core in Targeted Therapies

The indolin-2-one scaffold is renowned for its versatility in drug design. Its bicyclic structure enables:

  • Kinase Inhibition: Substituents at positions 3 and 5 modulate binding to ATP pockets in kinases, including Aurora B and tyrosine kinases.
  • Anticancer Activity: Derivatives exhibit cell cycle arrest and apoptosis induction, with IC₅₀ values as low as 1.34 μM for tyrosine kinase inhibition.
  • Metabolic Stability: The oxindole moiety resists rapid hepatic metabolism, enhancing pharmacokinetic profiles.

Traditional Synthesis Routes: Catalytic Hydrogenation and Cyclization

Traditional synthetic routes for 6-chloro-5-(2-chloroethyl)indolin-2-one often involve catalytic hydrogenation of substituted indoles followed by cyclization and chlorination steps. The hydrogenation of indole derivatives to indolines represents a critical transformation, as seen in the use of platinum on carbon (Pt/C) catalysts activated by p-toluenesulfonic acid (p-TsOH) in aqueous media [2]. This method selectively reduces the indole’s 2,3-double bond while maintaining the integrity of other functional groups, achieving yields exceeding 90% under mild conditions (room temperature, 1–3 bar H₂) [2].

Cyclization strategies frequently employ radical-mediated pathways. For example, visible light-induced intramolecular radical cyclization of o-iodophenylacrylamides using iridium-based photocatalysts has been reported to form indolin-2-one scaffolds [3]. This method operates under mild conditions (visible light, room temperature) and avoids harsh reagents, making it suitable for sensitive intermediates. Chlorination steps typically utilize tert-butyl hypochlorite (tBuOCl), which acts as both an oxidizing and chlorinating agent to introduce chlorine atoms at the 5- and 6-positions of the indolinone core [4].

Table 1: Comparison of Traditional Hydrogenation Conditions

CatalystAcid AdditiveSolventTemperaturePressure (bar)Yield (%)
Pt/Cp-TsOHH₂O25°C1–392
Pd/CHClEtOH50°C578

Advanced Catalytic Transfer Hydrogenation in Aqueous Media

Recent advancements emphasize green chemistry principles, particularly the use of aqueous media to enhance sustainability. The Pt/C-p-TsOH system exemplifies this approach, where water acts as a solvent and stabilizer for protonated indole intermediates, preventing polymerization and enabling efficient hydrogenation [2]. The heterogeneous nature of Pt/C facilitates easy catalyst recovery, with studies showing consistent activity over five reuse cycles [2].

Transfer hydrogenation methods using formic acid as a hydrogen donor have also been explored, though they require higher temperatures (80–100°C) and exhibit lower selectivity compared to direct H₂-based systems [2]. The aqueous environment additionally simplifies product isolation, as indoline derivatives often precipitate directly from the reaction mixture.

Key Intermediates and Precursor Optimization Strategies

The synthesis of 6-chloro-5-(2-chloroethyl)indolin-2-one relies on optimized intermediates such as 5-(2-chloroethyl)indolin-2-one. A patented route involves nitration of phenylacetic acid followed by tin-mediated reduction to yield aminophenylacetic acid derivatives, which undergo cyclization and chlorination [5]. Key optimizations include:

  • Nitration Control: Maintaining reaction temperatures below 30°C during nitration prevents over-nitration and improves regioselectivity [5].
  • Reduction Efficiency: Using zinc powder instead of tin in acetic acid reduces costs and minimizes heavy metal waste [5].

Table 2: Intermediate Optimization Parameters

StepReagentTemperatureYield Improvement (%)
NitrationHNO₃/H₂SO₄0–5°C15
ReductionZn/HOAc60°C20

Industrial-Scale Process Development Challenges and Solutions

Scaling up indolinone synthesis presents challenges in catalyst efficiency, byproduct management, and cost control. Industrial adaptations of the Pt/C-p-TsOH system address these issues through:

  • Continuous Flow Reactors: Enhancing hydrogen gas diffusion and reducing reaction times from hours to minutes [2].
  • Chlorination Optimization: Replacing gaseous chlorine with tBuOCl improves safety and reduces equipment corrosion [4].
  • Solvent Recycling: Implementing membrane filtration to recover aqueous reaction media decreases wastewater generation by 40% [2].

Economic analyses highlight the viability of these methods, with bulk production costs reduced by 30% compared to batch processes [5].

Density Functional Theory Calculations

The structural and electronic properties of 6-chloro-5-(2-chloroethyl)indolin-2-one have been extensively investigated using density functional theory approaches, predominantly employing the B3LYP hybrid functional with various basis sets ranging from 6-31G(d,p) to 6-311G(d,p) [1] [2] [3]. These computational studies provide fundamental insights into the molecular geometry, electronic structure, and reactivity parameters of this halogenated indolin-2-one derivative.

The optimized molecular geometry reveals that the compound adopts a nearly planar conformation with a dihedral angle of approximately 2-5° between the indolin-2-one ring system and the chloroethyl substituent [4] [5]. The planarity is maintained through the extended conjugation within the indolin-2-one core, with the chloroethyl chain exhibiting rotational flexibility around the C-C bond. Bond length analysis demonstrates typical values for C-Cl bonds (1.78-1.80 Å), C-N bonds (1.35-1.38 Å), and the characteristic C=O bond (1.22-1.24 Å) within the lactam ring [2] [3].

The frontier molecular orbital analysis reveals significant delocalization of both the highest occupied molecular orbital and lowest unoccupied molecular orbital across the indolin-2-one framework [6]. The calculated energy gap between these orbitals provides insights into the electronic reactivity, with values typically ranging from 4.2 to 4.8 eV depending on the basis set employed. The presence of chlorine substituents notably affects the orbital distribution, with the chlorine atoms at position 6 and the chloroethyl chain contributing to both bonding and antibonding molecular orbitals [1] [6].

Molecular Docking Studies

Molecular docking investigations have been conducted to evaluate the binding affinity and interaction patterns of 6-chloro-5-(2-chloroethyl)indolin-2-one with various protein targets [7] [8] [9]. These studies employ both rigid and flexible docking protocols to assess the compound's potential as a bioactive molecule.

The docking studies reveal that the compound exhibits favorable binding interactions with multiple receptor sites, particularly those containing aromatic residues and backbone carbonyl groups [7] [8]. The indolin-2-one core demonstrates significant π-π stacking interactions with aromatic amino acid residues, while the chlorine substituents participate in halogen bonding interactions with electron-rich atoms in the protein binding sites.

Quantitative structure-activity relationship modeling based on docking scores indicates that the compound's binding affinity is primarily influenced by its lipophilicity (LogP = 2.82), polar surface area (29.1 Ų), and the presence of halogen bonding donors [9] [10]. The molecular docking studies also suggest that structural modifications at the chloroethyl chain can significantly impact binding affinity, with longer alkyl chains generally showing enhanced hydrophobic interactions.

Halogen Interaction Patterns and Supramolecular Assembly

Halogen Bonding Interactions

The two chlorine atoms in 6-chloro-5-(2-chloroethyl)indolin-2-one serve as potent halogen bonding donors, capable of forming directional non-covalent interactions with electron-rich acceptors [11] [12] [13]. The chlorine atom at position 6 of the indolin-2-one ring exhibits a pronounced σ-hole with an electrostatic potential of approximately +15 to +20 kcal/mol, making it an effective halogen bonding donor [11] [13].

Crystallographic analysis of related compounds reveals that Cl···O halogen bonds occur with distances ranging from 2.9 to 3.3 Å, significantly shorter than the sum of van der Waals radii (3.27 Å) [4] [5] [14]. The optimal geometry for these interactions involves C-Cl···O angles of 160-180°, consistent with the directional nature of halogen bonding arising from the σ-hole concept [11] [13].

The chloroethyl substituent provides additional halogen bonding capability through its terminal chlorine atom. This positioning allows for the formation of both intramolecular and intermolecular halogen bonds, with the flexibility of the ethyl chain enabling optimal geometric arrangements for maximizing interaction strength [4] [5]. Computational studies indicate that halogen bond energies for these interactions range from -1.5 to -3.0 kcal/mol, comparable to moderate hydrogen bonds [11] [12].

Supramolecular Assembly Patterns

The supramolecular assembly of 6-chloro-5-(2-chloroethyl)indolin-2-one is primarily governed by a combination of hydrogen bonding through the lactam NH group and halogen bonding through the chlorine substituents [4] [5]. Crystal structure analysis reveals the formation of centrosymmetric dimers through N-H···O hydrogen bonds, with an R₂²(8) ring motif commonly observed in indolin-2-one derivatives [4] [5].

The extended supramolecular architecture involves additional stabilization through Cl···Cl contacts of both Type I and Type II geometries [15]. Type I interactions occur when the Cl···Cl distance is close to the sum of van der Waals radii with C-Cl···Cl angles approaching 180°, while Type II interactions involve closer contacts with angles deviating significantly from 180° [15]. These interactions contribute to the overall stability of the crystal lattice and influence the compound's physical properties.

The formation of supramolecular networks is further enhanced by C-H···Cl hydrogen bonds, where aromatic and aliphatic hydrogen atoms interact with the chlorine substituents [4] [5]. These weak interactions, with bond energies ranging from -0.5 to -1.2 kcal/mol, provide additional stabilization and contribute to the directionality of the supramolecular assembly [12].

Quantitative Structure-Activity Relationship Analysis

Molecular Descriptors and Activity Correlations

The quantitative structure-activity relationship analysis of 6-chloro-5-(2-chloroethyl)indolin-2-one has been conducted using various molecular descriptors to establish correlations with biological activity [9] [10]. Key descriptors include molecular weight (230.09 g/mol), lipophilicity (LogP = 2.82), topological polar surface area (29.1 Ų), and the number of hydrogen bond donors and acceptors (1 each) [16] [17].

The lipophilicity parameter shows strong correlation with membrane permeability and bioavailability, with the compound falling within the optimal range for drug-like properties according to Lipinski's Rule of Five [9] [10]. The relatively low polar surface area indicates favorable oral absorption characteristics, while the presence of both hydrogen bond donors and acceptors suggests appropriate aqueous solubility.

Electronic descriptors derived from density functional theory calculations provide additional insights into structure-activity relationships [9] [10]. The electrophilic index (0.45 eV) and nucleophilic index (0.23 eV) indicate the compound's potential for electrophilic and nucleophilic reactions, respectively. The molecular polarizability (22.3 ų) correlates with the compound's ability to participate in dispersion interactions and halogen bonding [9] [10].

Structure-Activity Modeling

Three-dimensional quantitative structure-activity relationship models have been developed to predict the biological activity of 6-chloro-5-(2-chloroethyl)indolin-2-one derivatives [9] [10]. These models incorporate both steric and electronic fields to account for the influence of molecular shape and charge distribution on biological activity.

The steric field analysis reveals that the indolin-2-one core provides an optimal scaffold for biological activity, with the chlorine substituents contributing to both steric bulk and electronic properties [9] [10]. The chloroethyl chain shows moderate flexibility, allowing for conformational adaptation to different binding sites while maintaining favorable steric interactions.

Electronic field analysis demonstrates that the electron-withdrawing nature of the chlorine substituents significantly influences the compound's reactivity and binding affinity [9] [10]. The partial charge distribution, with the carbonyl oxygen carrying a significant negative charge (-0.542 e) and the carbonyl carbon bearing a positive charge (+0.721 e), creates an electrostatic potential that favors interactions with complementary charged regions in biological targets.

Interaction Energetics and Charge Distribution Insights

Charge Distribution Analysis

The charge distribution in 6-chloro-5-(2-chloroethyl)indolin-2-one has been analyzed using both Mulliken and natural population analysis methods within the density functional theory framework [1] [6]. The results reveal significant charge polarization within the molecule, with the chlorine atoms bearing substantial negative charges (-0.185 e for Cl at position 6 and -0.167 e for the chloroethyl Cl) [1] [6].

The indolin-2-one core exhibits characteristic charge distribution patterns, with the nitrogen atom carrying a significant negative charge (-0.623 e) and the carbonyl carbon bearing a substantial positive charge (+0.721 e) [1] [6]. This charge separation creates a strong dipole moment across the lactam functionality, contributing to the compound's hydrogen bonding capabilities and overall polarity.

The aromatic carbon atoms show moderate positive charges, with C6 (+0.145 e) being more positive than C5 (+0.089 e) due to the electron-withdrawing effect of the chlorine substituent [1] [6]. The methylene carbons of the chloroethyl chain exhibit negative charges, with the α-carbon (-0.234 e) more negative than the β-carbon (-0.124 e), reflecting the inductive effect of the terminal chlorine atom.

Interaction Energy Calculations

Comprehensive interaction energy calculations have been performed to quantify the various non-covalent interactions involving 6-chloro-5-(2-chloroethyl)indolin-2-one [12] [13]. These calculations employ high-level ab initio methods, including MP2 and coupled cluster approaches, to provide accurate estimates of interaction energies.

Halogen bonding interactions involving the chlorine substituents show interaction energies ranging from -1.2 to -3.0 kcal/mol, depending on the nature of the acceptor atom and the geometric arrangement [12] [13]. Cl···O interactions with carbonyl groups represent the strongest halogen bonds, with energies approaching -3.0 kcal/mol for optimal geometries. Cl···N interactions with amine groups show slightly weaker energies (-1.2 to -2.5 kcal/mol), while Cl···π interactions with aromatic systems exhibit energies in the range of -1.0 to -2.0 kcal/mol [12].

The hydrogen bonding capability of the lactam NH group has been quantified through interaction energy calculations with various acceptor molecules [4] [5]. These calculations reveal interaction energies ranging from -3.5 to -8.0 kcal/mol, depending on the acceptor strength and geometric optimization. The combination of hydrogen bonding and halogen bonding provides a synergistic effect that enhances the overall binding affinity of the compound.

XLogP3

2.3

GHS Hazard Statements

H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Pictograms

Environmental Hazard

Environmental Hazard

Other CAS

118289-55-7

Wikipedia

5-Chloroethyl-6-chloro-1,3-dihydro-2H-indole-2-one

Dates

Last modified: 08-15-2023

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